molecular formula C13H15NO4 B2660537 methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 893730-89-7

methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No. B2660537
CAS RN: 893730-89-7
M. Wt: 249.266
InChI Key: NDVOBVBQUFGGSI-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .


Molecular Structure Analysis

The InChI code for “methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate” is 1S/C12H13NO4/c1-13-8-4-5-10 (16-2)11 (17-3)7 (8)6-9 (13)12 (14)15/h4-6H,1-3H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and is used worldwide for the identification of chemical substances.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Metal-Free Friedel-Crafts Alkylation

Methyl indole-5-carboxylate (a related compound) has been used in the synthesis of inhibitors of protein kinases via metal-free Friedel-Crafts alkylation . Although not directly related to our compound, this highlights the versatility of indole derivatives.

Pyrrolizidine Alkaloid Synthesis

Indole-2-carboxylic acid, a precursor to our compound, is involved in the synthesis of pyrrolizidine alkaloids . These alkaloids exhibit diverse biological activities and are found in various plants.

Phytoalexin Production

The methylation of methyl 1-hydroxyindole-3-carboxylate leads to the formation of phytoalexin . Phytoalexins are natural defense compounds produced by plants in response to stress or pathogen attack.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives, including “methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate”, and testing their biological activities. This could lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

methyl 4,5-dimethoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14-9-5-6-11(16-2)12(17-3)8(9)7-10(14)13(15)18-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVOBVBQUFGGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate

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